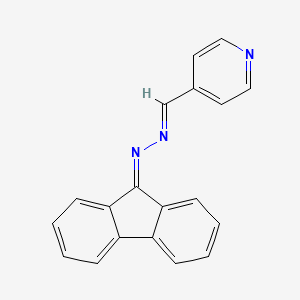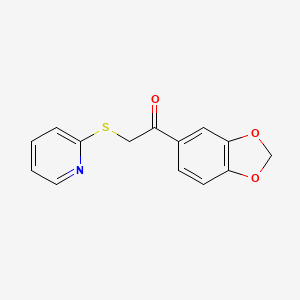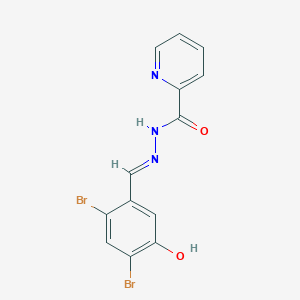![molecular formula C17H17ClN2O2 B5550858 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)
2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide is a chemical compound studied for various properties and applications in chemistry and pharmaceuticals.
Synthesis Analysis
- This compound has been synthesized through various methods, often involving the condensation of isocyanato compounds with morpholine derivatives. For example, Ji et al. (2018) synthesized a similar compound by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine (Ji et al., 2018).
Molecular Structure Analysis
- The molecular structure of such compounds is often characterized by X-ray crystallography. For instance, Lu et al. (2017) determined the crystal structure of a related compound, revealing its molecular geometry and spatial arrangement (Lu et al., 2017).
Chemical Reactions and Properties
- Benzamide derivatives, including those with morpholine groups, often exhibit significant biological activities. The chemical reactions they undergo can lead to various pharmacological effects. For example, Donskaya et al. (2004) discussed the synthesis of a benzamide antidepressant through the interaction of chlorobenzamide with morpholine (Donskaya et al., 2004).
Physical Properties Analysis
- The physical properties of such compounds, like solubility, melting point, and crystal structure, are crucial for their practical applications. Detailed studies, such as those by Pang et al. (2006), often explore these aspects (Pang et al., 2006).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to understanding the compound's potential applications. Research by authors like Kato et al. (1991) often focuses on these properties, especially in the context of pharmacological applications (Kato et al., 1991).
Aplicaciones Científicas De Investigación
Antitumor Activity and Cancer Cell Line Inhibition
Compounds with structures related to 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide have been synthesized and investigated for their antitumor properties. For example, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibited inhibitory capacity against the proliferation of the A549 and BGC-823 cancer cell lines (X. Ji et al., 2018). This research underscores the potential of morpholino-phenyl-benzamide derivatives in cancer therapy.
Synthesis and Pharmacological Applications
The synthesis of novel compounds bearing the morpholino and benzamide groups has been extensively studied for various pharmacological applications. For instance, 4-chloro-N-(3-morpholinopropyl)benzamide, an antidepressant, has been developed through a multi-step synthesis process, showcasing the importance of these compounds in the development of new therapeutic agents (N. S. Donskaya et al., 2004).
Chemical Synthesis and Molecular Structure
Research into the chemical synthesis and structural analysis of morpholine-containing benzamides has led to the development of methods for creating complex molecules with potential therapeutic effects. For example, the one-pot synthesis of 2-arylbenzoxazole derivatives through Cu(I) catalyzed C–N/C–O coupling of N-(2-chloro-phenyl)-2-halo-benzamides and primary amines demonstrates the versatility of these compounds in organic synthesis (Dazhuang Miao et al., 2015).
Gastrokinetic Agents and Biological Activity
Morpholine derivatives have been evaluated for their gastrokinetic activity, highlighting the potential of these compounds in treating gastrointestinal disorders. The compound 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide showed potent gastric emptying activity, comparing favorably with established treatments like cisapride and metoclopramide (S. Kato et al., 1991).
Propiedades
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESHLPHVTZXKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(morpholin-4-YL)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
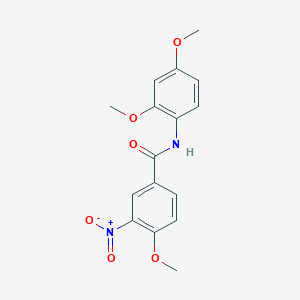

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
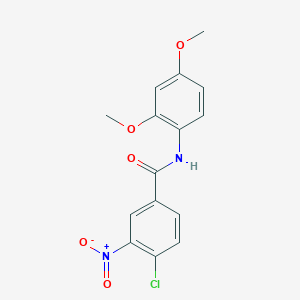
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
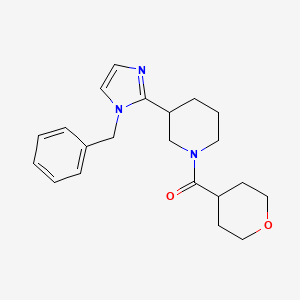
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
